molecular formula C10H12ClNO4 B8248297 (S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride

(S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride

Cat. No. B8248297
M. Wt: 245.66 g/mol
InChI Key: NLSQVXAYBFSSOL-QRPNPIFTSA-N
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Description

(S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride is a useful research compound. Its molecular formula is C10H12ClNO4 and its molecular weight is 245.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Reactions and Synthesis

    • Voronkov & Knutov (1981) studied the reaction of 1-(carbomethoxyalkyl)aziridines with thiols and mercapto acids, which led to the formation of sulfides and esters of S-substituted N-(2-mercaptoethyl)amino acids. The acid hydrolysis of specific benzoic acid derivatives led to o-[N-(carboxyethyl)-2-aminoethylthio]benzoic acid hydrochloride (Voronkov & Knutov, 1981).
  • Structural and Spectral Analysis

    • Gopal, Jose, & Biswas (1967) conducted an infra-red spectral study on m-amino benzoic acid and its hydrochloride, establishing that m-amino benzoic acid exists in a dipolar form in the solid state (Gopal, Jose, & Biswas, 1967).
  • Fluorescence Probes Development

    • Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect selectively highly reactive oxygen species, using benzoic acid derivatives as a part of the molecular structure (Setsukinai et al., 2003).
  • Polymorphism and Cocrystal Salt Formation Study

    • Zhoujin et al. (2022) explored the polymorphism of 2-((2,6-Dichlorophenyl)amino)benzoic acid, a compound related to (S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride, to understand the effect of double Cl-CH3 exchange (Zhoujin et al., 2022).
  • Biosynthesis of Natural Products

    • Kang, Shen, & Bai (2012) reviewed the biosynthesis of AHBA-derived natural products, including the synthesis of benzoic acid derivatives from a molecular genetics, chemical, and biochemical perspective (Kang, Shen, & Bai, 2012).
  • Antimicrobial Activity Research

    • Parekh et al. (2005) synthesized Schiff bases derived from 4-aminobenzoic acid and evaluated their potential as antibacterial agents against various medically important bacterial strains (Parekh et al., 2005).
  • Polyaniline Doping

    • Amarnath & Palaniappan (2005) reported on using benzoic acid and its derivatives as dopants for polyaniline, studying the properties of these doped materials (Amarnath & Palaniappan, 2005).

properties

IUPAC Name

3-[(2S)-2-amino-2-carboxyethyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4.ClH/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13;/h1-4,8H,5,11H2,(H,12,13)(H,14,15);1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSQVXAYBFSSOL-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(=O)O)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride
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(S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride
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(S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride
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(S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride

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